molecular formula C21H27FN6O3 B2353749 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851941-16-7

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2353749
CAS RN: 851941-16-7
M. Wt: 430.484
InChI Key: FNFPZYMVIYAAPC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Antihistaminic Activity

  • A study on related theophylline or theobromine derivatives, including this compound, identified significant antihistaminic activity. These compounds were effective in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential use in treating allergic reactions (Pascal et al., 1985).

Antiasthmatic Activity

  • Xanthene derivatives of this compound have shown potential as antiasthmatic agents. They exhibited vasodilatory activity and were identified as Phosphodiesterase 3 inhibitors, a current area of interest in anti-asthmatic drug development (Bhatia et al., 2016).

Cardiovascular Activity

  • Several derivatives, including this compound, have been tested for cardiovascular activities like antiarrhythmic and hypotensive effects. They also showed weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Potential Anxiolytic/Antidepressant Activity

  • Related imidazo[2,1-f]purine-2,4-dione derivatives exhibited anxiolytic-like and antidepressant-like activity in preclinical studies, suggesting a potential role in treating anxiety and depression (Zagórska et al., 2009).

Serotonin and Dopamine Receptor Affinity

  • N-(4-Arylpiperazinoalkyl)acetamide derivatives of the compound were evaluated for their affinity for serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors, indicating potential applications in psychiatric disorders (Żmudzki et al., 2015).

Anti-Mycobacterial Activity

  • Purine linked piperazine derivatives, including this compound, were synthesized as potent inhibitors of Mycobacterium tuberculosis. These compounds targeted MurB, disrupting the biosynthesis of the peptidoglycan in the bacteria, indicating potential use in tuberculosis treatment (Konduri et al., 2020).

Future Directions

: Source

properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O3/c1-24-19-18(20(29)25(2)21(24)30)28(12-13-31-3)17(23-19)14-26-8-10-27(11-9-26)16-7-5-4-6-15(16)22/h4-7H,8-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFPZYMVIYAAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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